molecular formula C19H27NO2 B1209847 Androst-4-ene-3,17-dione,19-amino-,trans- CAS No. 87994-68-1

Androst-4-ene-3,17-dione,19-amino-,trans-

Cat. No.: B1209847
CAS No.: 87994-68-1
M. Wt: 301.4 g/mol
InChI Key: WNNJNJHARHJMJK-BGJMDTOESA-N
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Description

Androst-4-ene-3,17-dione,19-amino-,trans- is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring weak androgen and intermediate in the biosynthesis of testosterone and estrogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-4-ene-3,17-dione,19-amino-,trans- typically involves the modification of androstenedione. One common method includes the introduction of an amino group at the 19th position. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions often involve the use of specific reagents such as sodium borohydride for reduction and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve microbial biotransformation processes. Microorganisms such as Aspergillus and Fusarium species can be employed to convert androstenedione into the desired product through enzymatic reactions. These biotransformation processes are advantageous due to their cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Androst-4-ene-3,17-dione,19-amino-,trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Androst-4-ene-3,17-dione,19-amino-,trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of Androst-4-ene-3,17-dione,19-amino-,trans- involves its interaction with androgen and estrogen receptors. It acts as a precursor to more potent androgens and estrogens, influencing various physiological processes. The compound can be metabolized into testosterone and estrone, which then exert their effects through binding to their respective receptors and modulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androst-4-ene-3,17-dione,19-amino-,trans- is unique due to the presence of the amino group at the 19th position, which can alter its biological activity and metabolic pathways compared to its analogs. This modification can potentially enhance its therapeutic applications and provide new avenues for research in steroid chemistry and endocrinology .

Properties

CAS No.

87994-68-1

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10-(aminomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H27NO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11,20H2,1H3/t14-,15-,16-,18-,19+/m0/s1

InChI Key

WNNJNJHARHJMJK-BGJMDTOESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN

Synonyms

19-AADO
19-amino-4-androstene-3,17-dione

Origin of Product

United States

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